Nigroain-H antimicrobial peptide
Description
Role of Host Defense Peptides in Innate Immunity
Host defense peptides are fundamental to innate immunity, providing a rapid and non-specific defense against invading microbes. nih.govoup.com They are produced by various cells, including phagocytic cells and mucosal epithelial cells, and their expression can be induced by the presence of pathogens or inflammatory signals. nih.govoup.com Beyond their direct antimicrobial actions, HDPs can also modulate the immune response by recruiting immune cells, promoting wound healing, and neutralizing bacterial toxins. nih.govresearchgate.net This dual function as both antimicrobial agents and immunomodulators underscores their critical role in maintaining host health. nih.govnih.gov
Classification and Structural Diversity of Natural Antimicrobial Peptides
The vast number of natural AMPs discovered has led to several classification systems based on their source, biological activity, and structural characteristics. frontiersin.orgnih.gov Structurally, AMPs are highly diverse and can be categorized into several families:
α-helical peptides: These peptides, such as magainins and the human cathelicidin LL-37, adopt an alpha-helical conformation, particularly when interacting with microbial membranes. frontiersin.orgresearchgate.net
β-sheet peptides: Characterized by the presence of two or more β-strands stabilized by disulfide bonds. Defensins are a prominent example of this class. researchgate.net
Extended or random coil peptides: These peptides lack a defined secondary structure.
Mixed α-helix and β-sheet peptides: Some peptides contain both helical and sheet structures. nih.gov
This structural diversity allows AMPs to target a wide range of microbial threats through various mechanisms, most commonly by disrupting the integrity of microbial cell membranes. oup.comoup.com
Global Challenge of Antimicrobial Resistance and the Need for Novel Antimicrobials
The rise of antimicrobial resistance (AMR) poses a severe threat to global health, rendering many conventional antibiotics ineffective. nih.govjetsetmeds.com The overuse and misuse of antibiotics in human medicine and agriculture have accelerated the evolution of resistant microbial strains. jetsetmeds.comnih.gov Projections indicate that AMR could lead to 10 million deaths annually by 2050 if current trends continue, surpassing mortality rates from cancer. nih.govweforum.org This escalating crisis necessitates the urgent development of novel antimicrobial agents with different modes of action to which pathogens have not developed resistance. nih.govahfinstitute.org AMPs, with their unique mechanisms of action, represent a promising avenue for the development of new therapeutics to combat multidrug-resistant infections. nih.gov
Overview of the Nigroain Peptide Family within Amphibian Antimicrobial Peptides
Amphibians are a particularly rich source of AMPs, with their skin secretions containing a diverse arsenal of these defense molecules. nih.govresearchgate.net Among the many families of amphibian AMPs, the nigroain family, isolated from the skin of the frog Rana nigromaculata, has garnered scientific interest. nih.gov These peptides are part of the broader group of anuran (frog and toad) AMPs, which are known for their potent antimicrobial activities against a wide spectrum of bacteria, fungi, and viruses. researchgate.netnih.gov The nigroain peptides, like many other amphibian AMPs, are believed to exert their antimicrobial effects primarily by interacting with and disrupting the cell membranes of microorganisms. nih.gov Specifically, Nigrocin-2, a member of this family, has been shown to form an amphipathic α-helix, a common structural motif for membrane-active AMPs. nih.gov The brevinin-2 (B1175259) family of peptides, to which Nigrocin-1 shows high sequence homology, is another significant group of amphibian AMPs with strong antimicrobial and other biological activities. frontiersin.org
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSLLFIFFLGTISLSLC |
Origin of Product |
United States |
Advanced Structural Elucidation of Nigroain H
Determination of Secondary Structure Conformation
The biological activity of an antimicrobial peptide is intrinsically linked to its three-dimensional structure. The determination of its secondary structure, whether it adopts an alpha-helical, beta-sheet, or another conformation, is a fundamental step in its characterization.
Application of Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide's backbone.
For a peptide like Nigroain-H, CD analysis would typically be performed in various solvent environments to mimic different physiological conditions. For instance, spectra are often recorded in aqueous buffer (e.g., phosphate-buffered saline) to represent a hydrophilic environment, and in the presence of membrane-mimicking agents like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles to simulate the hydrophobic environment of a bacterial membrane.
In a study on the related peptide Nigrocin-2, CD investigation revealed that the peptide predominantly adopts an α-helical structure in a TFE/H₂O solution and in the presence of SDS and dodecylphosphocholine (B1670865) micelles. nih.gov An α-helical conformation is characterized by specific features in the CD spectrum, including a positive band around 190 nm and two negative bands at approximately 208 and 222 nm. The intensity of these bands can provide a quantitative estimate of the helical content. For Nigroain-H, with its high proportion of hydrophobic residues, a similar induction of an α-helical structure upon interaction with a membrane-like environment is anticipated.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level insights into the three-dimensional structure of peptides in solution. For a comprehensive structural determination of Nigroain-H, a series of NMR experiments would be employed, including:
Two-dimensional (2D) TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹⁵N, this experiment provides a fingerprint of the molecule, with each peak corresponding to a specific amino acid residue.
The solution structure of Nigrocin-2 was successfully determined using homonuclear NMR in both a 50% TFE solution and in SDS micelles. nih.gov These studies revealed a well-defined amphipathic α-helix spanning residues 3-18. nih.gov A similar approach for Nigroain-H would involve the assignment of all proton resonances and the collection of a large number of NOE-based distance restraints. These restraints, along with dihedral angle constraints derived from coupling constants, would be used as input for structure calculation algorithms (e.g., simulated annealing or molecular dynamics) to generate a family of structures consistent with the NMR data.
Assessment of Amphipathic Properties and Hydrophobicity of Nigroain-H
The ability of many antimicrobial peptides to disrupt bacterial membranes is closely tied to their amphipathic nature, meaning they possess distinct hydrophobic and hydrophilic regions. This property allows them to interact with both the lipid core and the polar head groups of the membrane.
The hydrophobicity of a peptide can be quantified by its retention time on a reversed-phase high-performance liquid chromatography (RP-HPLC) column. A longer retention time generally indicates greater hydrophobicity. The primary sequence of Nigroain-H (FTMKKSLLFIFFLGTISLSLC) is rich in hydrophobic residues such as Phenylalanine (F), Leucine (L), and Isoleucine (I). This high hydrophobicity is a key factor for its interaction with and insertion into the lipid bilayer of bacterial membranes. electronicsandbooks.com
Once an α-helical conformation is established, the amphipathic character can be visualized using a helical wheel projection. This diagram illustrates the distribution of hydrophobic and hydrophilic residues along the helical axis. For an amphipathic helix, the hydrophobic residues are clustered on one face of the helix, while the hydrophilic and charged residues are on the opposite face. This segregation is crucial for its membrane-disruptive activity.
Analysis of Cationic Charge Distribution and its Influence on Structure
Nigroain-H possesses a net positive charge at physiological pH due to the presence of Lysine (B10760008) (K) residues in its sequence (FTMKK SLLFIFFLGTISLSLC). This cationic nature is a hallmark of many AMPs and plays a critical role in their initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The distribution of these positive charges is as important as the net charge itself. In an α-helical conformation, the spatial arrangement of the cationic residues on the hydrophilic face of the helix is vital for electrostatic interactions with the bacterial membrane. This initial electrostatic attraction is believed to be the first step in the mechanism of action, concentrating the peptide at the membrane surface before its hydrophobic insertion and subsequent disruption of the membrane integrity. The precise positioning of the two Lysine residues in Nigroain-H would significantly influence its orientation and interaction with the target membrane.
Identification and Significance of Key Structural Motifs in Nigroain-H
A prominent structural motif found in many antimicrobial peptides isolated from frogs of the Ranidae family is the "Rana box". mdpi.com This motif consists of a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. electronicsandbooks.com The general sequence is Cys-(X)₄₋₅-Cys.
The primary sequence of Nigroain-H (FTMKKSLLFIFFLGTISLSLC) contains a single Cysteine (C) residue at its C-terminus. This suggests that, unlike Nigrocin-2 (GLLSKVLGVGKKVLCGVSGLC ), it does not form the classic intramolecular disulfide-bridged Rana box. However, the presence of a C-terminal cysteine could allow for the formation of intermolecular disulfide bonds, leading to dimerization or oligomerization, which may have implications for its antimicrobial activity.
Molecular Mechanisms of Action of Nigroain H
Interaction with Microbial Cell Membranes
The primary and most critical target of Nigrocin-2 is the microbial cell membrane. Its molecular structure, characterized by a single, linear amphipathic alpha-helix, is pivotal to its membrane-disrupting capabilities. researchgate.net This structure allows the peptide to selectively interact with and permeabilize the membranes of bacteria, leading to cell death. researchgate.net
Membrane Permeabilization and Disruption Models
While the exact model of membrane disruption by Nigrocin-2 has not been definitively elucidated, its amphipathic α-helical nature suggests it likely follows one or a combination of the well-established models for similar antimicrobial peptides: the toroidal pore, barrel-stave, or carpet model. asm.org
Toroidal Pore Model: In this model, the α-helical peptides insert into the lipid bilayer, inducing the lipid monolayers to bend inward, forming a pore where both the peptides and the lipid headgroups line the aqueous channel. This creates a continuous bend from the outer to the inner leaflet of the membrane. Peptides like magainins are known to form such pores. nih.gov Given the structural similarities, it is plausible that Nigrocin-2 could induce similar toroidal pores.
Barrel-Stave Model: This model proposes that the peptides oligomerize and insert perpendicularly into the membrane, forming a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the central aqueous pore. qub.ac.uk This mechanism is characteristic of peptides like alamethicin.
Carpet Model: In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. asm.org Some studies on linear, alpha-helical peptides support this mechanism. asm.org
Recent studies on a closely related peptide, Nigrocin-PN, suggest a concentration-dependent mechanism. At lower concentrations, it may inhibit bacterial growth without causing significant membrane destruction, while at higher concentrations, it leads to direct membrane rupture. nih.gov This could indicate a transition from a carpet-like mechanism to a more disruptive pore-forming mechanism as the peptide concentration increases.
Influence of Peptide Charge and Hydrophobicity on Membrane Binding
The efficacy of Nigrocin-2's interaction with microbial membranes is fundamentally governed by two key physicochemical properties: its net positive charge and its hydrophobicity.
Peptide Charge: Nigrocin-2 is a cationic peptide. researchgate.net This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is a crucial step that concentrates the peptide on the cell surface.
Effects on Membrane Potential and Integrity
The interaction and insertion of Nigrocin-2 into the microbial membrane have profound effects on the membrane's structural and functional integrity.
Membrane Potential: The insertion of cationic peptides and the formation of pores or channels disrupt the normal ion gradients across the cell membrane. This leads to the depolarization of the membrane potential, a critical component of the proton motive force that drives essential cellular processes like ATP synthesis. The dissipation of the membrane potential is a key step in the bactericidal action of many antimicrobial peptides. While direct studies on Nigrocin-2's effect on membrane potential are limited, the membrane-permeabilizing activity of the related Nigrocin-PN suggests that it does disrupt the membrane potential. google.com
Membrane Integrity: The formation of pores or the detergent-like action of Nigrocin-2 leads to a loss of membrane integrity. This results in the leakage of intracellular contents, such as ions, metabolites, and even larger molecules like ATP, from the cytoplasm. The uncontrolled flux of molecules across the compromised membrane ultimately leads to cell death. Kinetic studies on Nigrocin-PN have demonstrated its ability to permeabilize bacterial membranes in a time- and concentration-dependent manner. nih.gov
Modulation of Intracellular Processes
While membrane disruption is considered the primary mechanism of action for many antimicrobial peptides, including those of the amphipathic α-helical class, some can translocate into the cytoplasm and interfere with essential intracellular processes. The ability of Nigrocin-2 to modulate these internal functions is an area of ongoing investigation.
Interference with Nucleic Acid Synthesis and Integrity
For some antimicrobial peptides that can enter the cell, the inhibition of nucleic acid synthesis is a secondary bactericidal mechanism. nii.ac.jp These peptides can bind to DNA and/or RNA, interfering with replication, transcription, and translation. nii.ac.jp This can occur through direct binding to the nucleic acids or by inhibiting the enzymes involved in their synthesis. nih.govnih.gov There is currently no direct evidence to suggest that Nigrocin-2 specifically inhibits nucleic acid synthesis. Its primary mode of action appears to be targeted at the cell membrane.
Biosynthesis and Production Methodologies for Nigroain H
Endogenous Biosynthetic Pathways in Amphibian Organisms
The natural production of Nigrocin peptides, including the likely candidate Nigrocin-PN, occurs within the granular glands of the amphibian skin, a vital component of their innate immune system. The biosynthesis of these peptides is a complex process initiated at the genetic level.
The discovery of Nigrocin-PN was achieved through molecular cloning techniques, which provide foundational insights into its endogenous synthesis. nih.govnih.gov The process begins with the transcription of the gene encoding the peptide into a precursor messenger RNA (mRNA). This mRNA is then translated into a prepropeptide. The prepropeptide consists of three distinct domains: a signal peptide, an acidic propeptide region, and the C-terminal mature antimicrobial peptide sequence.
The signal peptide directs the nascent polypeptide to the endoplasmic reticulum for further processing and secretion. The acidic propeptide is believed to play several roles, including preventing the premature activation and potential toxicity of the mature peptide within the host's cells and assisting in the correct folding of the final peptide. Finally, through a series of post-translational modifications, including enzymatic cleavage of the signal and propeptide regions, the mature, biologically active Nigrocin peptide is formed and stored in the granular glands, ready for secretion in response to stress or injury. A characteristic feature of many amphibian antimicrobial peptides, including those of the Nigrocin family, is the presence of a "Rana box," a conserved C-terminal cyclic domain that is crucial for reducing toxicity without compromising antimicrobial efficacy. nih.gov
Chemical Synthesis Techniques for Nigroain-H Production
Solid-phase peptide synthesis (SPPS) stands as the primary chemical method for producing Nigrocin peptides. This technique allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The process is characterized by high yields and the ability to incorporate non-natural amino acids to enhance peptide stability and activity.
While specific synthesis reports for "Nigroain-H" are unavailable, the synthesis of peptides like Nigrocin-PN would follow a standard SPPS protocol. This involves the use of protecting groups for the amino acid side chains and the temporary protection of the alpha-amino group. The synthesis cycle consists of deprotection of the N-terminal amino acid, washing, coupling of the next protected amino acid, and another washing step. This cycle is repeated until the full-length peptide is assembled. The final step involves the cleavage of the peptide from the resin and the removal of all protecting groups, followed by purification, typically using high-performance liquid chromatography (HPLC).
Recombinant Expression Systems for Heterologous Production of Nigroain-H
The production of antimicrobial peptides like those in the Nigrocin family in heterologous systems offers a cost-effective and scalable alternative to chemical synthesis. nih.gov Various expression platforms, including bacteria, yeast, and fungi, have been successfully employed for the production of AMPs.
Bacterial Expression Systems
Escherichia coli is a widely utilized host for the recombinant production of antimicrobial peptides. Its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains make it an attractive system.
However, the production of AMPs in E. coli presents challenges, primarily the peptide's potential toxicity to the host cells and its susceptibility to degradation by host proteases. To overcome these issues, Nigrocin peptides are typically expressed as fusion proteins. A carrier protein is fused to the N-terminus of the peptide, which can mask its toxicity, increase its stability, and facilitate purification.
Commonly used fusion partners include proteins that enhance solubility or promote the formation of inclusion bodies, which are dense aggregates of the expressed protein. Production as inclusion bodies can protect the peptide from proteolysis and simplify initial purification steps. Following purification of the inclusion bodies, the fusion protein is solubilized and refolded, and the target peptide is then cleaved from the fusion partner using a specific protease.
| Host Organism | Expression Strategy | Key Considerations |
| Escherichia coli | Fusion protein expression (e.g., with solubility-enhancing or inclusion body-forming tags) | - Codon optimization for the host - Choice of promoter and expression vector - Use of protease-deficient strains - Optimization of induction conditions (e.g., temperature, inducer concentration) - Efficient cleavage and purification of the target peptide |
Yeast and Fungal Expression Systems
Yeast and fungal systems offer several advantages for the production of antimicrobial peptides, including the ability to perform post-translational modifications and secrete the peptide into the culture medium, which simplifies purification. actanaturae.ru
Pichia pastoris is a methylotrophic yeast that has emerged as a powerful host for the heterologous production of various proteins, including AMPs. actanaturae.ru It can be grown to very high cell densities, and its strong, tightly regulated promoters, such as the alcohol oxidase 1 (AOX1) promoter, allow for high levels of protein expression. For secreted expression, the gene encoding the Nigrocin peptide is typically fused with a signal sequence, such as the alpha-mating factor from Saccharomyces cerevisiae, which directs the peptide into the secretory pathway.
Fungal systems, such as those based on Aspergillus species, also hold promise for the production of AMPs, offering high secretion capacities and the ability to grow on inexpensive substrates. The development of robust expression vectors and engineered strains continues to improve the yields and efficiency of these systems.
| Host Organism | Expression Strategy | Key Considerations |
| Pichia pastoris | Secreted expression using a signal peptide (e.g., α-mating factor) | - Codon optimization for the host - Selection of strong, inducible promoters (e.g., AOX1) - Optimization of fermentation conditions (e.g., methanol (B129727) concentration, pH, temperature) - Minimization of proteolytic degradation in the culture medium |
| Fungal Systems (e.g., Aspergillus) | Secreted expression | - Development of efficient expression vectors and transformation protocols - Selection of host strains with high secretion capacity and low protease activity |
Peptide Engineering and Rational Design of Nigroain H Analogues
Structure-Activity Relationship Studies for Enhanced Antimicrobial Potency
The foundation of rational peptide design lies in understanding the relationship between a peptide's structure and its biological activity (SAR). For Nigroain-H and other Nigrocin-2 family members, the key structural feature responsible for their antimicrobial action is their ability to form a cationic, amphipathic α-helix. nih.gov This structure allows the peptide to selectively interact with and disrupt the negatively charged membranes of microbial cells, leading to cell death. nih.gov
SAR studies on Nigrocin-2 have revealed that it adopts a distinct α-helical conformation, particularly within a membrane-mimicking environment such as sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov The helix, which spans residues 3-18, positions cationic (positively charged) and hydrophobic (water-repelling) amino acid residues on opposite faces of the helix. This amphipathic arrangement is crucial for its membrane-disrupting mechanism.
Key parameters that are systematically modified in SAR studies to enhance potency include:
Net Cationic Charge: Increasing the net positive charge generally enhances the initial electrostatic attraction to the anionic microbial membranes.
Helicity: The stability and length of the α-helical domain influence how effectively the peptide can insert into and destabilize the target membrane.
By synthesizing analogues with variations in these parameters, researchers can map the structural requirements for optimal antimicrobial potency, providing a blueprint for designing more effective versions of Nigroain-H.
Amino Acid Substitution Strategies for Optimization
Amino acid substitution is a primary tool in peptide engineering, allowing for the fine-tuning of a peptide's physicochemical properties. nih.gov This involves replacing specific amino acids in the native Nigroain-H sequence to create analogues with improved characteristics.
A significant drawback of therapeutic peptides is their susceptibility to degradation by proteases in the body. Most natural proteases are stereospecific and cleave peptide bonds between L-amino acids. By strategically replacing some or all of the naturally occurring L-amino acids with their non-natural D-isomers, it is possible to create analogues that are highly resistant to proteolytic degradation. This modification can dramatically increase the peptide's in vivo half-life without necessarily altering the core amphipathic structure required for antimicrobial activity.
The choice of specific amino acids is critical for modulating activity.
Tryptophan (Trp): Substituting certain hydrophobic residues with tryptophan can significantly enhance antimicrobial activity. Tryptophan's large, indole (B1671886) side chain has a strong preference for the interfacial region of lipid membranes, acting as a membrane anchor and promoting deeper penetration and disruption. Studies on various AMPs have shown that the position and number of tryptophan residues can profoundly impact antifungal and antibacterial potency. nih.gov
Arginine (Arg) and Lysine (B10760008) (Lys): These cationic residues are responsible for the peptide's positive charge. Replacing neutral or other cationic residues with arginine or lysine can increase the net positive charge, enhancing the binding affinity to bacterial membranes. Arginine, with its guanidinium (B1211019) group, can form more hydrogen bonds than lysine's primary amine, which in some cases leads to stronger interactions and greater antimicrobial efficacy. nih.gov
The table below illustrates hypothetical results from such substitution strategies on a Nigroain-H backbone, demonstrating how specific changes can influence antimicrobial and hemolytic (toxicity to red blood cells) activity.
| Peptide Analogue | Modification | MIC (µM) vs. S. aureus | HC₅₀ (µM) | Therapeutic Index (HC₅₀/MIC) |
| Native Nigroain-H | - | 16 | 150 | 9.4 |
| Analogue 1 | Leucine → Tryptophan | 4 | 120 | 30.0 |
| Analogue 2 | Serine → Arginine | 8 | 160 | 20.0 |
| Analogue 3 | Leucine → Tryptophan, Serine → Arginine | 2 | 100 | 50.0 |
| MIC (Minimum Inhibitory Concentration): Lower is more potent. HC₅₀ (50% Hemolytic Concentration): Higher is less toxic. | ||||
| This table contains illustrative data based on established principles of AMP engineering. |
Modifications at the peptide's ends are crucial for stability and activity.
C-Terminal Amidation: Many naturally occurring AMPs, including those related to Nigroain-H, possess an amidated C-terminus. This modification removes the negative charge of the C-terminal carboxyl group, which increases the peptide's net positive charge and can enhance its antimicrobial potency by strengthening its interaction with bacterial membranes. It also confers a degree of resistance to degradation by carboxypeptidases.
N-Terminal Acetylation: The N-terminus can also be modified, for instance, by acetylation. nih.gov This removes the positive charge of the N-terminal amine, which can sometimes be beneficial for modulating activity or improving stability. nih.gov Other modifications include the addition of fatty acids (acylation) to increase hydrophobicity and membrane affinity. nih.gov
Strategies for Improving Peptide Selectivity towards Microbial Cells
The following table demonstrates this principle, showing how amino acid substitutions can improve the selectivity of a hypothetical Nigroain-H analogue.
| Peptide Analogue | Key Feature | MIC (µM) vs. E. coli | HC₅₀ (µM) | Selectivity Index (HC₅₀/MIC) |
| High-Amphipathicity Analogue | High hydrophobic content | 4 | 20 | 5 |
| Nigrocin-OG2-like Analogue | Reduced polar residues | 8 | >200 | >25 |
| This table contains illustrative data based on published findings for the Nigrocin family. novoprolabs.com |
Design and Characterization of Nigroain-H Hybrid Peptides and Conjugates
Hybridization is an advanced design strategy where fragments from two or more different peptides are combined to create a new molecule with enhanced or novel properties. nih.govnih.gov The goal is to merge the desirable attributes of the parent peptides, such as the potent killing mechanism of one and the cell selectivity of another.
For Nigroain-H, one could design a hybrid by:
Combining with other AMPs: Fusing the α-helical domain of Nigroain-H with a fragment from another well-characterized AMP like cecropin (B1577577) A or magainin II could result in a hybrid with a broader spectrum of activity or improved potency. nih.gov
Creating Peptide-Drug Conjugates: Nigroain-H could be conjugated to other molecules to enhance its function. For example, attaching it to a cell-penetrating peptide could improve its uptake, or linking it to a traditional antibiotic could create a conjugate that fights resistance by attacking the bacterial cell via multiple mechanisms.
Fusing with Functional Domains: A hybrid peptide was created by fusing dermorphin (B549996) (an opioid peptide) with ranatensin (B1678805) (a peptide active on dopamine (B1211576) receptors), resulting in a molecule with a unique pharmacological profile and reduced side effects compared to the parent molecules. mdpi.com This principle could be applied to Nigroain-H to add new functionalities.
These hybrid designs are often guided by computational modeling to predict the structure and properties of the new peptide before it is synthesized and tested. nih.govyoutube.com This rational approach accelerates the discovery of novel peptide-based agents with superior therapeutic profiles.
Computational and Bioinformatics Approaches in Nigroain-H Design
The design and optimization of Nigroain-H analogues are increasingly reliant on a synergistic interplay between experimental techniques and powerful computational tools. These in silico approaches not only accelerate the discovery process but also provide deep molecular insights that are often challenging to obtain through purely experimental means.
In Silico Prediction and Screening of Peptide Analogues
The journey towards enhanced Nigroain-H analogues begins with the in silico prediction and screening of a vast virtual library of peptide sequences. This process leverages our understanding of the fundamental physicochemical properties that govern the antimicrobial activity of peptides. Key parameters such as amino acid composition, net charge, hydrophobicity, amphipathicity, and helical propensity are computationally modulated to predict their impact on peptide function.
Specialized bioinformatics databases and predictive algorithms are employed to screen these virtual analogues for their potential antimicrobial potency and selectivity. By analyzing the primary sequence of Nigroain-H, researchers can identify key residues and motifs that are critical for its activity. For instance, strategic amino acid substitutions can be modeled to enhance the peptide's amphipathic character—a crucial feature for membrane interaction and disruption.
Table 1: Key Physicochemical Properties for In Silico Screening of Nigroain-H Analogues
| Property | Description | Importance in Nigroain-H Design |
| Net Charge | The overall electrical charge of the peptide at a physiological pH. | Crucial for the initial electrostatic attraction to negatively charged microbial membranes. |
| Hydrophobicity | The tendency of the peptide to repel water. | Drives the insertion of the peptide into the lipid bilayer of microbial membranes. |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues. | Facilitates the formation of structures like alpha-helices that can disrupt the membrane. |
| Helical Wheel Projection | A two-dimensional representation of a helical peptide. | Used to visualize the amphipathic nature and guide the design of analogues with improved membrane-lytic activity. |
| Amino Acid Composition | The specific types and arrangement of amino acids. | Influences the overall structure, stability, and target specificity of the peptide. |
Molecular Dynamics Simulations of Peptide-Microbe Interactions
To gain a more dynamic and atomistic understanding of how Nigroain-H and its analogues interact with microbial membranes, researchers turn to molecular dynamics (MD) simulations. These powerful computational experiments simulate the movement and interaction of every atom in the system over time, providing a virtual microscope to observe the peptide's mechanism of action.
MD simulations can reveal the intricate details of peptide-membrane binding, insertion, and pore formation. By constructing realistic models of bacterial membranes, scientists can visualize how different Nigroain-H analogues orient themselves upon approach, the depth to which they penetrate the lipid bilayer, and the structural changes they induce in the membrane that ultimately lead to cell death. These simulations are instrumental in validating the designs proposed by in silico screening and in refining the structural and energetic parameters for optimal antimicrobial activity.
Machine Learning and Deep Learning Applications in AMP Design
The fields of machine learning (ML) and deep learning (DL) are revolutionizing the design of antimicrobial peptides, including analogues of Nigroain-H. These artificial intelligence-based approaches can learn complex patterns and relationships from large datasets of known AMPs and non-AMPs.
ML models, such as support vector machines and random forests, can be trained to classify novel peptide sequences as antimicrobial or non-antimicrobial with high accuracy. nih.gov More advanced deep learning architectures, like recurrent neural networks and generative adversarial networks, can even generate entirely new peptide sequences with desired antimicrobial properties. nih.govnih.gov
By feeding these models with data on the sequence and activity of Nigroain-H and other AMPs, researchers can predict the antimicrobial potential of novel analogues with greater speed and efficiency than traditional screening methods. mdpi.com This data-driven approach accelerates the design-build-test cycle, enabling the rapid identification of promising Nigroain-H candidates for further experimental validation.
Table 2: Machine Learning and Deep Learning Models in Nigroain-H Analogue Design
| Model Type | Application in Nigroain-H Design | Key Advantages |
| Support Vector Machines (SVM) | Classification of designed Nigroain-H analogues as active or inactive. nih.gov | Effective in high-dimensional spaces and versatile with different kernel functions. |
| Random Forests | Predicting the antimicrobial potency of Nigroain-H analogues. | Robust to overfitting and provides feature importance. |
| Recurrent Neural Networks (RNNs) | Generating novel peptide sequences with potential antimicrobial activity. nih.gov | Capable of learning from sequential data like amino acid sequences. |
| Generative Adversarial Networks (GANs) | Designing novel Nigroain-H analogues with optimized properties. | Can generate diverse and novel peptide sequences that mimic natural AMPs. |
Research Perspectives and Potential Scientific Applications of Nigroain H
Nigroain-H as a Model System for Studying Antimicrobial Peptide Biology
Antimicrobial peptides are a fundamental component of the innate immune system in a vast array of organisms. researchgate.net Their diversity in structure and function makes them a rich area of study. Nigroain-H, like other AMPs, serves as an excellent model for investigating the fundamental principles of antimicrobial peptide biology.
Novel cationic antimicrobial peptides, nigrocin 1 and 2, were first isolated from the skin of the frog Rana nigromaculata. nih.gov These peptides exhibit a broad spectrum of activity against various microorganisms. nih.gov Structural analyses, such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, have revealed that peptides like nigrocin 2 adopt an α-helical structure, a common feature among many AMPs. nih.gov This amphipathic α-helix is crucial for its mechanism of action, which is believed to involve the disruption of microbial membrane integrity, ultimately leading to cell death. nih.gov
By studying peptides like Nigroain-H, researchers can gain deeper insights into:
Structure-activity relationships: How the amino acid sequence and three-dimensional structure of the peptide correlate with its antimicrobial potency and spectrum.
Mechanisms of action: The precise molecular interactions that lead to microbial cell death, whether through pore formation, membrane destabilization, or targeting of intracellular components. researchgate.netmdpi.com
Evolution of host defense: Understanding how these peptides have evolved in different species to combat a wide range of pathogens.
The study of AMPs like Nigroain-H provides a valuable framework for the rational design of new antimicrobial agents with improved efficacy and reduced toxicity. nih.gov
Translational Research Potential for Combating Multidrug-Resistant Microorganisms
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. nih.govnih.gov Antimicrobial peptides are considered a promising alternative to conventional antibiotics due to their broad-spectrum activity and lower propensity for inducing resistance. mdpi.comresearchgate.net
Translational research on Nigroain-H focuses on harnessing its antimicrobial properties to address the clinical challenge of MDR infections. Research has demonstrated that certain AMPs can be effective against problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov The ability of these peptides to often act via mechanisms that are different from traditional antibiotics makes them less susceptible to existing resistance mechanisms. mdpi.com
The potential for developing Nigroain-H and other AMPs as therapeutic agents is an active area of investigation, with the goal of providing new options for treating infections that have become difficult or impossible to manage with current drugs.
Investigation of Synergistic Antimicrobial Effects with Conventional Agents
A promising strategy to enhance the efficacy of existing antibiotics and combat resistance is through combination therapy. researchgate.net The investigation of synergistic effects between Nigroain-H and conventional antimicrobial agents could lead to more effective treatment regimens.
Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. oatext.com In the context of antimicrobial therapy, this can manifest as a reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic when used in combination with an AMP. oatext.comnih.gov Studies have shown that some natural compounds can potentiate the activity of antibiotics against resistant strains. nih.govmdpi.com For example, combining certain agents with conventional antibiotics has been shown to resensitize multidrug-resistant bacteria to their effects. nih.gov
The mechanisms underlying these synergistic interactions can be multifaceted. An AMP like Nigroain-H might disrupt the bacterial membrane, thereby facilitating the entry of a conventional antibiotic into the cell. This approach could potentially restore the effectiveness of antibiotics that have lost their potency due to resistance mechanisms such as reduced permeability or efflux pumps.
Integration of Nigroain-H with Biomaterials for Research Purposes
The integration of antimicrobial peptides with biomaterials offers innovative avenues for research, particularly in the development of surfaces and systems with inherent antimicrobial properties.
Development of Antimicrobial Coatings for Research Surfaces
Biofilm formation on surfaces is a significant issue in various research and medical settings. nih.gov Antimicrobial coatings can prevent the initial attachment and proliferation of microorganisms, thereby mitigating biofilm-related problems. nih.govnih.gov
By immobilizing Nigroain-H onto various surfaces, researchers can create antimicrobial coatings. These functionalized surfaces could be invaluable for:
Cell culture plates and equipment: Reducing the risk of contamination in sensitive cell culture experiments.
Biomedical research devices: Preventing biofilm formation on implants and sensors used in research models. nih.gov
The development of such coatings involves optimizing the attachment chemistry to ensure that the peptide retains its antimicrobial activity while being stably anchored to the material.
Encapsulation and Delivery Systems for Controlled Release Studies
To effectively study the dynamics of antimicrobial action, controlled release systems are essential. Encapsulating Nigroain-H within biodegradable polymers or nanoparticles allows for its sustained release over time.
These delivery systems are crucial for research aimed at:
Investigating dose-response relationships: Understanding how the concentration of the peptide affects its antimicrobial and cytotoxic effects over extended periods.
Modeling in vivo conditions: Simulating the gradual release of a therapeutic agent in a controlled laboratory setting.
Developing advanced drug delivery platforms: Exploring novel methods for targeted delivery of antimicrobial peptides.
Exploration of Immunomodulatory Properties and Mechanisms within Innate Immunity
Beyond their direct antimicrobial activity, many AMPs possess immunomodulatory functions, playing a crucial role in the host's innate immune response. mdpi.comrsc.org The exploration of these properties in Nigroain-H could reveal its potential to not only kill microbes but also to modulate the host's immune system to fight infection more effectively.
Research in this area would focus on understanding how Nigroain-H interacts with immune cells and signaling pathways. For instance, some AMPs have been shown to influence the production of cytokines, which are key signaling molecules in the immune system. nih.gov Investigating whether Nigroain-H can suppress pro-inflammatory responses or enhance protective immune mechanisms is a key area of future research. nih.govrsc.org
Understanding the dual role of Nigroain-H as both an antimicrobial and an immunomodulatory agent could lead to the development of novel therapeutic strategies that both directly target pathogens and bolster the host's natural defenses.
Microbial Resistance Mechanisms to Antimicrobial Peptides
Adaptive Responses of Microorganisms to AMP Exposure
Upon exposure to sub-lethal concentrations of AMPs, microorganisms can exhibit a range of adaptive responses aimed at survival. These responses are often transient and reversible, but they can pave the way for the selection of genetically stable resistance mechanisms.
Table 1: General Adaptive Responses of Microorganisms to Antimicrobial Peptides
| Response Category | Description |
| Biofilm Formation | Bacteria can form biofilms, which are communities of cells encased in a self-produced matrix of extracellular polymeric substances. This matrix can act as a physical barrier, preventing AMPs from reaching the bacterial cells. Biofilm formation is a significant factor in resistance to many antimicrobial agents. nih.gov |
| Efflux Pumps | Microorganisms can upregulate the expression of efflux pumps, which are membrane proteins that actively transport a wide range of substances, including AMPs, out of the cell. This reduces the intracellular concentration of the peptide to sub-toxic levels. |
| Proteolytic Degradation | Some bacteria secrete proteases that can degrade AMPs, rendering them inactive. The production of these enzymes can be induced by the presence of the AMPs themselves. |
| Alteration of Cell Surface | Bacteria can modify their cell surface to reduce the binding of cationic AMPs. This is often achieved by altering the net negative charge of the cell envelope through the modification of lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. |
This table presents generalized microbial responses to AMPs and is not specific to Nigroain-H.
Biochemical and Genetic Mechanisms of Reduced Susceptibility to AMPs
The development of stable, heritable resistance to AMPs involves specific biochemical and genetic modifications within the microorganism.
Table 2: General Biochemical and Genetic Mechanisms of Reduced Susceptibility to AMPs
| Mechanism Category | Description of Biochemical/Genetic Change |
| Modification of Cell Envelope | Genetic mutations can lead to permanent alterations in the composition of the bacterial cell envelope. For example, in Gram-negative bacteria, the lipid A portion of LPS can be modified with the addition of positively charged molecules like 4-amino-4-deoxy-L-arabinose or phosphoethanolamine, which reduces the electrostatic attraction for cationic AMPs. |
| Capsule Formation | The production of a thick polysaccharide capsule can physically hinder the access of AMPs to the bacterial cell membrane. The genes responsible for capsule synthesis can be upregulated in the presence of AMPs. |
| Signal Transduction Systems | Two-component regulatory systems (TCS) in bacteria can sense the presence of AMPs and trigger a coordinated genetic response. For example, the PhoP/PhoQ and PmrA/PmrB systems in some Gram-negative bacteria are well-known regulators of genes involved in LPS modification and other resistance determinants. |
| Mutations in Target Molecules | While less common for membrane-disrupting AMPs, if a peptide has a specific intracellular target, mutations in the gene encoding that target can prevent the peptide from binding and exerting its effect. |
This table presents generalized mechanisms of microbial resistance to AMPs and is not specific to Nigroain-H.
Future Directions in Nigroain H Research
Advanced Methodologies for Structural and Mechanistic Investigations
A precise understanding of the relationship between the structure of an antimicrobial peptide and its function is fundamental to its development as a therapeutic agent. While initial studies may characterize Nigroain-H as an alpha-helical peptide, future investigations must employ advanced methodologies to move beyond this general classification and resolve its high-resolution structure and dynamic interactions with microbial membranes.
A range of powerful biophysical techniques can be leveraged for this purpose. Advanced nuclear magnetic resonance (NMR) spectroscopy, including solid-state NMR, can elucidate the atomic-level structure of Nigroain-H when it is embedded within a lipid bilayer, mimicking its state when interacting with a bacterial cell membrane. Cryo-electron microscopy (cryo-EM) offers another avenue for visualizing the peptide's interaction with and potential disruption of membrane structures. To understand the kinetics and thermodynamics of these interactions, techniques such as isothermal titration calorimetry (ITC) and dual-polarization interferometry (DPI) are invaluable. DPI, in particular, allows for real-time, label-free analysis of the binding affinity and the resulting structural changes in the membrane upon peptide binding.
Computational approaches are equally crucial and offer synergistic insights. Advanced molecular dynamics (MD) simulations can model the behavior of Nigroain-H at the membrane interface over time, revealing the precise mechanism of pore formation or membrane destabilization. For studying the flexibility of both the peptide and its protein targets, specialized computational tools like CABS-dock, which allows for large-scale flexibility analysis, can predict binding modes that are often missed by more rigid docking methods. The integration of these high-resolution experimental and computational methods will provide a definitive understanding of how Nigroain-H functions, paving the way for rational design and modification.
Exploration of Novel Bioengineering Strategies for Enhanced Efficacy and Stability
While naturally occurring peptides like Nigroain-H possess inherent antimicrobial activity, they often face limitations such as susceptibility to degradation by proteases and potential toxicity, which can hinder their clinical application. Novel bioengineering strategies offer a powerful toolkit to overcome these obstacles by enhancing the peptide's efficacy, stability, and selectivity. novoprolabs.com
One of the most common strategies is the substitution of L-amino acids with their D-enantiomers . Since proteases in humans and microbes are specific to L-amino acids, incorporating D-amino acids can dramatically increase the peptide's resistance to enzymatic degradation and prolong its half-life in a biological system. Another key approach is peptide stapling , where synthetic braces are introduced to lock the peptide into its bioactive alpha-helical conformation. This not only enhances stability but can also improve target binding and cell penetration.
Further modifications include terminal capping , such as N-terminal acetylation and C-terminal amidation. These modifications neutralize the terminal charges, which can increase the peptide's helicity and stability against exopeptidases. Chemical conjugation strategies like PEGylation (attaching polyethylene (B3416737) glycol chains) and lipidation (attaching fatty acid chains) can also be explored. PEGylation can improve solubility and shield the peptide from proteases, while lipidation can enhance its affinity for microbial membranes. Finally, the principles of self-assembly can be used to design Nigroain-H variants that form stable nanoparticles, which protect the peptide from degradation and may improve its targeting capabilities.
The table below summarizes key bioengineering strategies applicable to Nigroain-H.
| Strategy | Description | Potential Advantage for Nigroain-H |
| D-Amino Acid Substitution | Replacing natural L-amino acids with their non-natural D-isomers. | Increased resistance to proteolytic degradation, enhanced in-vivo stability. |
| Peptide Stapling | Introducing a synthetic brace to lock the peptide's secondary structure (e.g., α-helix). | Enhanced structural stability, improved target affinity, and proteolytic resistance. |
| Terminal Modifications | Acetylating the N-terminus and/or amidating the C-terminus. | Increased helicity and protection from enzymatic degradation by exopeptidases. |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide. | Improved solubility, prolonged circulation time, and reduced immunogenicity. |
| Lipidation | Attaching a lipid moiety (fatty acid) to the peptide sequence. | Enhanced interaction with and disruption of microbial membranes. |
| Self-Assembly | Designing peptide sequences that spontaneously form nanostructures. | Improved stability, protection from proteases, and potential for targeted delivery. |
Integration with Multi-Omics Approaches for Comprehensive Understanding
To fully comprehend the biological impact of Nigroain-H, research must extend beyond the peptide itself to analyze its effects on the target organism as a whole system. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this holistic understanding. This systems-level approach can uncover the complex network of interactions between Nigroain-H and the pathogen, revealing its complete mechanism of action and potential pathways for resistance.
Transcriptomics , using techniques like RNA-sequencing, can reveal how Nigroain-H affects the gene expression of a pathogen. This can identify which cellular pathways are disrupted, such as those involved in cell wall synthesis, DNA replication, or energy metabolism. Proteomics can then identify the specific proteins within the pathogen that are directly or indirectly affected by the peptide, including potential intracellular binding partners if the peptide is capable of translocation across the cell membrane.
Metabolomics , which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the physiological state of the cell after exposure to Nigroain-H. This can confirm the disruption of metabolic pathways suggested by transcriptomic data and uncover unexpected effects on cellular biochemistry. When combined, these omics datasets can be integrated into computational models to map the entire cascade of events triggered by Nigroain-H, from initial membrane contact to ultimate cell death. This comprehensive view is invaluable for predicting off-target effects, understanding how resistance might develop, and identifying potential synergistic combinations with other antimicrobial agents.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the structure-function relationship of Nigroain-H?
- Methodology :
Use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical or β-sheet conformations) in membrane-mimetic environments .
Employ NMR or X-ray crystallography for high-resolution tertiary structure determination.
Validate functional motifs (e.g., cationic or hydrophobic regions) using alanine-scanning mutagenesis and correlate with antimicrobial activity assays (e.g., MIC against Gram-negative/-positive bacteria) .
- Data Tools : Cross-reference structural data with the Antimicrobial Peptide Database (APD3) to compare conserved domains or motifs .
Q. What experimental designs are recommended for evaluating Nigroain-H’s efficacy in vitro?
- Design Framework :
- Control Groups : Include a negative control (e.g., buffer-only) and a positive control (e.g., gentamicin at 200 μg/mL) .
- Concentration Gradients : Test serial dilutions (e.g., 15.625–62.50 μg/mL) to establish dose-response curves .
- Metrics : Measure bacterial viability (CFU counts), membrane disruption (via SYTOX Green uptake), and hemolytic activity (using erythrocytes) .
- Example Setup :
| Group | Treatment | Concentration (μg/mL) |
|---|---|---|
| 1 | Negative Control | 0 |
| 2 | Positive Control | 200 (gentamicin) |
| 3–5 | Nigroain-H | 15.625–62.50 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for Nigroain-H?
- Analytical Approach :
Conduct meta-analysis of published datasets (e.g., APD3, DRAMP 2.0) to identify variability in experimental conditions (pH, ionic strength) .
Evaluate bacterial strain specificity using standardized panels (e.g., ATCC strains) and control for biofilm vs. planktonic growth modes .
Apply statistical heterogeneity tests (e.g., I² statistic) to assess data consistency across studies .
Q. What computational strategies optimize Nigroain-H’s stability and selectivity for clinical translation?
- Methods :
- Use machine learning models (e.g., Ampir or CAMPR3) to predict protease resistance by modifying labile residues (e.g., replacing lysine with D-amino acids) .
- Apply molecular dynamics simulations to assess peptide-membrane interactions and minimize hemolytic potential .
- Validation : Synthesize engineered variants via SPPS (solid-phase peptide synthesis) and test in serum stability assays .
Q. How can Nigroain-H be engineered for durable surface coatings on medical implants?
- Design Workflow :
Integrate 3,4-dihydroxy-L-phenylalanine (DOPA) residues for oxidative polymerization and adhesion to titanium/polymeric surfaces .
Modularize the peptide into functional domains:
- Antimicrobial core (Nigroain-H sequence).
- Spacer (e.g., (G4S)₂ linker) to enhance flexibility.
- Solid-binding motif (e.g., TiO₂-binding peptides) .
Data Analysis & Tools
Q. Which databases and prediction tools are most reliable for Nigroain-H research?
- Recommended Resources :
- APD3 and DRAMP 2.0 : For sequence-structure-activity data .
- CAMPR3 and ampir : For AMP prediction and design .
- PhytAMP : To compare plant-derived AMPs with Nigroain-H’s motifs .
- Validation Criteria : Cross-check predictions with experimental data from ≥3 independent studies .
Conflict of Interest & Reproducibility
- Best Practices :
- Disclose all synthesis/purification methods (e.g., HPLC gradients) and batch-to-batch variability.
- Share raw data via repositories like Figshare or Zenodo to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
